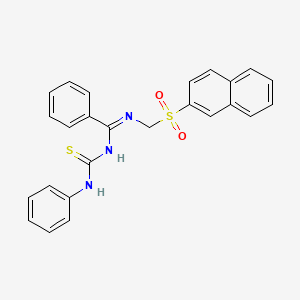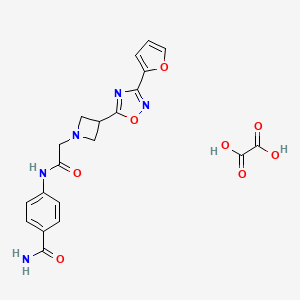
4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate" is a compound that belongs to a class of azetidinone derivatives featuring furan and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate involves several steps:
Formation of 3-(Furan-2-yl)-1,2,4-oxadiazole: : This step involves the cyclization reaction of furanyl hydrazide with appropriate acylating agents.
Formation of Azetidin-1-yl Derivative: : This involves nucleophilic substitution reaction of the oxadiazole derivative with suitable azetidinone intermediates.
Acetamidation: : This step includes the acetamidation reaction using acetic anhydride and benzamide intermediates.
Formation of Oxalate Salt: : The final compound is formed by converting the intermediate to its oxalate salt, improving its solubility and stability.
Industrial Production Methods
Industrially, the compound can be synthesized by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow chemistry may be employed to enhance yield and purity, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under strong oxidative conditions, it can undergo oxidation reactions, primarily affecting the furan ring.
Reduction: : The compound can be reduced using selective reducing agents that target specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be carried out on the benzamide and furan moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
Oxidation: : Oxidized derivatives affecting the furan and oxadiazole rings.
Reduction: : Reduced derivatives primarily affecting the oxadiazole ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules with potential pharmacological activities. Its unique structure allows for modifications that enhance desired chemical properties.
Biology
In biology, it exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics. It is also studied for its enzyme inhibitory activities.
Medicine
Medically, it shows promise in anticancer research. Its ability to interfere with specific cellular pathways makes it a potential lead compound for drug development.
Industry
Industrially, it is used as a catalyst in certain polymerization reactions and as an intermediate in the synthesis of high-value chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate certain pathways, depending on its binding affinity and the nature of the target. For instance, its antimicrobial properties might result from its ability to inhibit bacterial cell wall synthesis.
Comparison with Similar Compounds
Compared to other azetidinone derivatives, 4-(2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzamide oxalate stands out due to its combined presence of furan and oxadiazole rings, which confer unique chemical and biological properties.
List of Similar Compounds
3-(Furan-2-yl)-1,2,4-oxadiazole
4-(2-(3-(3-(Furan-2-yl)azetidin-1-yl)acetamido)benzamide
Benzamide derivatives with oxadiazole moiety
This compound is a fascinating subject of study due to its diverse potential applications and its complex, multifaceted structure. Its unique characteristics make it a valuable asset in scientific research and industrial applications.
Properties
IUPAC Name |
4-[[2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4.C2H2O4/c19-16(25)11-3-5-13(6-4-11)20-15(24)10-23-8-12(9-23)18-21-17(22-27-18)14-2-1-7-26-14;3-1(4)2(5)6/h1-7,12H,8-10H2,(H2,19,25)(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRMHUPEJYPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

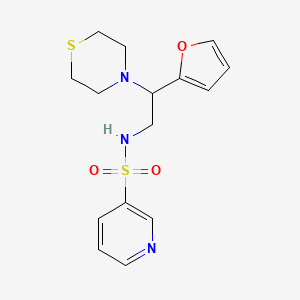
![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)
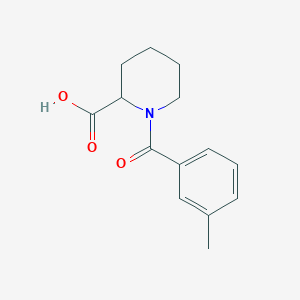
![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
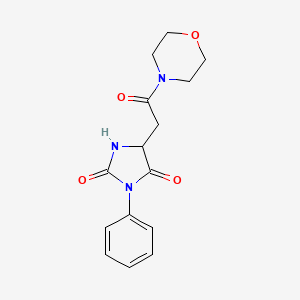
![4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
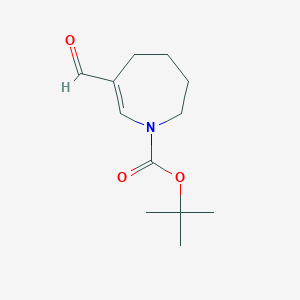
![N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2565131.png)
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
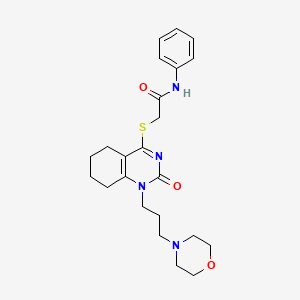
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2565138.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
